molecular formula C19H18N2OS B1613976 4'-Cyano-3-thiomorpholinomethylbenzophenone CAS No. 898762-88-4

4'-Cyano-3-thiomorpholinomethylbenzophenone

Cat. No. B1613976
CAS RN: 898762-88-4
M. Wt: 322.4 g/mol
InChI Key: HQXUDMCIEVVXEU-UHFFFAOYSA-N
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Description

4'-Cyano-3-thiomorpholinomethylbenzophenone (4-CMTB) is an organic compound found in many pharmaceuticals, pesticides, and other products. It is a yellow-colored crystalline solid with a molecular weight of 304.4 g/mol. 4-CMTB is an important intermediate in the synthesis of many pharmaceuticals and is used in various laboratory experiments. It is also used as a photosensitive material in photoresists.

Scientific Research Applications

Organic Synthesis and Mechanistic Studies

Montecinos et al. (2017) explored the nucleofugality ratio in aminolysis reactions of thionocarbonates, shedding light on reaction mechanisms through experimental and theoretical studies. This research provides insight into the influence of water molecules on reaction outcomes, relevant to understanding the behavior of cyano-substituted compounds in nucleophilic substitution reactions (Montecinos et al., 2017).

Antimicrobial Activity

Kardile and Kalyane (2010) focused on the synthesis of thiomorpholine derivatives, including those with cyano functionalities, to develop new molecules with antimicrobial properties. Their work highlights the potential of these compounds in creating safer and less toxic bioactive molecules (Kardile & Kalyane, 2010).

Materials Science and Photovoltaic Applications

Casey et al. (2016) conducted a systematic study on the effects of cyano substitution on the electron-accepting abilities of conjugated donor polymers. This research is crucial for the development of high-performance organic photovoltaic devices, demonstrating how cyano groups can significantly enhance the power conversion efficiencies of these materials (Casey et al., 2016).

Catalytic and Environmental Applications

Ilgin, Ozay, and Ozay (2019) reported the synthesis of a hydrogel containing a thioether group, used as a selective support material for the preparation of gold nanoparticles. This novel material exhibited high catalytic activity for the reduction of 4-nitrophenol, showcasing the application of thiomorpholine derivatives in environmental catalysis (Ilgin, Ozay, & Ozay, 2019).

Electrophilic Aromatic Substitution and Functional Material Development

Maiti and Buchwald (2009) developed Cu- and Pd-based catalyst systems for the selective O- and N-arylation of aminophenols, demonstrating the utility of cyano and related functionalities in creating compounds of interest for pharmaceutical and material science applications (Maiti & Buchwald, 2009).

properties

IUPAC Name

4-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c20-13-15-4-6-17(7-5-15)19(22)18-3-1-2-16(12-18)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXUDMCIEVVXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643358
Record name 4-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898762-88-4
Record name 4-[3-(4-Thiomorpholinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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